(+)-Praeruptorin A

Description

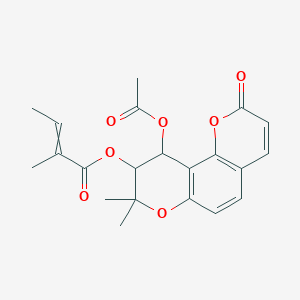

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBRZDOJDLKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action in Pre Clinical Models

Modulation of Ion Channels and Transporters

Research suggests that (+)-Praeruptorin A influences cellular ion transport through mechanisms involving calcium channels and metal transporters.

Voltage-Operated Calcium Channel Blockade in Experimental Systems

This compound has demonstrated potential in modulating calcium channel activity. Studies indicate that coumarins, a class to which this compound belongs, can block voltage-dependent calcium channels (VDCCs) nih.govresearchgate.netwikipedia.orgresearchgate.netnih.gov. In isolated rat thoracic aorta artery rings, this compound has been observed to induce vasodilation, partly by inhibiting calcium influx tandfonline.com. Furthermore, it has been shown to inhibit elevated levels of intracellular calcium and store-operated calcium channels (SOCCs) nih.gov. These findings suggest that this compound may exert its effects by interfering with calcium entry into cells, a critical process in vascular smooth muscle contraction and other cellular functions. Specific quantitative data on the degree of blockade or IC50 values for this compound on specific VDCC subtypes were not detailed in the analyzed literature.

Regulation of Divalent Metal Transporter 1 (DMT1) Expression

Divalent Metal Transporter 1 (DMT1) is a key protein responsible for the transport of various divalent metal ions, including iron, across cell membranes wikipedia.orgnih.gov. Evidence indicates that this compound can inhibit DMT1 activity tandfonline.comresearchgate.net. This inhibition may have significant implications for cellular iron homeostasis and could play a role in processes like ferroptosis, a form of regulated cell death driven by iron accumulation and lipid peroxidation tandfonline.comresearchgate.net. While studies highlight DMT1's role in iron uptake and its regulation by various factors frontiersin.orgnih.gov, specific quantitative data detailing how this compound influences DMT1 expression levels were not provided in the reviewed literature.

Intracellular Signaling Pathway Perturbations

This compound modulates several critical intracellular signaling pathways, including the MAPK and NF-κB pathways, and is implicated in the NO/cGMP signaling cascade.

Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation (e.g., ERK1/2, JNK1/2, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are central to cellular responses to external stimuli, regulating processes like proliferation, differentiation, and survival imrpress.comkoreamed.orgnih.gov. Research has shown that Praeruptorin A exhibits antimetastatic activity in human hepatocellular carcinoma cells by targeting the ERK/MMP1 signaling pathway nih.gov. Specifically, Praeruptorin A was found to downregulate the expression of Matrix Metalloproteinase-1 (MMP1) and activate extracellular signal-regulated kinase (ERK) signaling. Blocking the ERK pathway reversed these effects, restoring MMP1 expression and cellular invasiveness nih.gov. In other contexts, p38 and JNK MAPK pathways, but not ERK1/2, have been implicated in colchicine-induced neuronal apoptosis nih.gov. While these findings highlight the involvement of MAPKs in cellular processes modulated by Praeruptorin A, specific quantitative data detailing the direct impact of this compound on the phosphorylation status of ERK1/2, JNK1/2, or p38 were not available in the analyzed snippets.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is implicated in various diseases amegroups.cnnih.govnih.gov. Praeruptorin A has been demonstrated to inhibit the NF-κB signaling pathway. In a study involving myocardial ischemia-reperfusion injury, dl-praeruptorin A (Pd-Ia) was shown to inhibit NF-κB activity in the nucleus and downregulate the expression of Tumor Necrosis Factor-alpha (TNF-α) amegroups.cn. Further research indicated that Praeruptorin A inhibits lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophages by suppressing NF-κB pathway activation, specifically by decreasing the cytoplasmic loss of inhibitor κB-α (IκB-α) protein and inhibiting the translocation of NF-κB from the cytoplasm to the nucleus nih.gov.

Table 1: Effects of dl-Praeruptorin A on NF-κB Activity and TNF-α Expression in Ischemia-Reperfusion Hearts

| Parameter | Control (Solvent) | dl-Praeruptorin A (1.0 µmol/L) | P-value (vs. Solvent) |

| NF-κB Activity | 0.98 ± 0.13 | 0.65 ± 0.17 | < 0.05 |

| TNF-α Expression (µg/L) | 13.7 ± 6.1 | 9.4 ± 2.7 | < 0.01 |

*Data adapted from amegroups.cn.

Nitric Oxide (NO)/cGMP Signaling Pathway Activation

The nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway plays a crucial role in various physiological processes, including vasodilation nih.govtandfonline.comnih.govnih.govplos.orgbiorxiv.orggenome.jp. Praeruptorin A has been associated with the activation of this pathway, potentially contributing to its vasodilatory effects tandfonline.com. Studies suggest that Praeruptorin A may influence the production of endothelium-derived relaxing factors via endothelial-dependent NO-cGMP pathways tandfonline.com. Additionally, this compound has shown greater agreement with nitric oxide synthase (NOS) pharmacophores compared to its enantiomer, indicating a potential interaction with NOS, which catalyzes NO synthesis researchgate.net. The NO/cGMP pathway, through the activation of cGMP-dependent protein kinases (PKG), is involved in smooth muscle relaxation by reducing cytosolic calcium levels nih.govgenome.jpresearchgate.netoatext.com. However, specific quantitative measurements of NO or cGMP levels modulated by this compound were not detailed in the analyzed literature.

Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) Pathway Modulation

Studies indicate that this compound influences the PI3K/AKT signaling pathway, which is integral to cell survival, proliferation, and metabolism. Research has shown that PA can inhibit the phosphorylation of AKT mdpi.com. Furthermore, it has been observed to inhibit the p38/AKT signaling pathway chemfaces.comnih.gov, a cascade implicated in various cellular responses, including inflammation and cell fate decisions. This inhibition of AKT signaling is proposed to contribute to its anti-osteoclastogenic activity by downregulating downstream transcription factors such as c-Fos and NFATc1 nih.gov. Additionally, PA has been reported to modulate the PI3K/Akt pathway in the context of cervical cancer, contributing to its anti-proliferative and anti-metastatic effects europeanreview.org.

Calcium/Calmodulin (CaM) and Downstream Signaling (e.g., CaMKIV-CREB, Calcineurin-NFATc1)

This compound demonstrates a significant interaction with the calcium-sensing protein calmodulin (CaM). In silico binding studies and biochemical assays suggest that PA can bind to Ca2+/calmodulin, thereby inhibiting its downstream signaling pathways acs.orgnih.govphytopurify.com. Specifically, it targets the Ca2+/calmodulin-CaMKIV-CREB and the Ca2+/calmodulin-calcineurin signaling axes, both of which are crucial for regulating the transcription factor NFATc1 acs.orgnih.govphytopurify.comnih.govtmu.edu.cn. This modulation of the Ca2+/calmodulin pathway is linked to its ability to inhibit the migration and fusion of preosteoclasts, processes critical in bone resorption acs.orgnih.govphytopurify.comnih.govtmu.edu.cn. PA has also been shown to prevent RANKL-induced Ca2+ oscillations without affecting the phosphorylation of PLCγ, further supporting its role in calcium signaling modulation nih.gov.

Nuclear Receptor-Mediated Gene Expression (e.g., hCAR-UGT1A1 Axis)

This compound has been shown to modulate the expression of nuclear receptors, notably the Constitutive Androstane Receptor (CAR). PA can significantly up-regulate the expression of UGT1A1 (UDP-glucuronosyltransferase 1A1) in HepG2 cells, with this effect being partially mediated via the CAR pathway chemfaces.comphytopurify.comselleckchem.comselleckchem.com. This activation of the CAR pathway by PA is also associated with the simultaneous activation of the Pregnane X Receptor (PXR) and the induction of CYP3A4 expression nih.gov. Furthermore, PA has been implicated in upregulating multidrug resistance-associated protein 2 (MRP2) expression through the CAR-mediated pathway chemfaces.com.

Regulation of Cellular Processes in Experimental Models

This compound influences fundamental cellular processes such as apoptosis, cell proliferation, and cell motility.

Apoptosis Induction in Malignant Cell Lines (e.g., HL-60, KB-V1, gastric cancer cells)

Research indicates that this compound can induce apoptosis in various malignant cell lines. It has been reported to induce apoptosis in human multidrug-resistant (MDR) KB-V1 cells mdpi.com. Studies have also shown that PA can induce cell death via apoptotic mechanisms, evidenced by DNA fragmentation nih.gov. In U266 cells, PA has been observed to induce apoptosis by upregulating caspase-8 and caspase-3 proteins mdpi.com. Moreover, PA exhibits antiproliferative and cytotoxic effects on human gastric cancer (SGC7901) cells, suggesting a role in inducing cell death in these contexts mdpi.com.

Inhibition of Cell Proliferation and Cell Cycle Progression (e.g., G0/G1 phase arrest)

This compound effectively inhibits cell proliferation in various cancer cell lines, including human cervical cancer cells (HeLa and SiHa) researchgate.netnih.govmdpi.com. This inhibition of proliferation is accompanied by cell cycle arrest, specifically at the G0/G1 phase mdpi.comresearchgate.netnih.govmdpi.com. Mechanistically, this cell cycle arrest is attributed to the downregulation of key cell cycle regulatory proteins, such as cyclin D1 and S-phase kinase-associated protein 2 (Skp2), while simultaneously upregulating negative regulators of the cell cycle, including p16, p21, p27, and Rb proteins mdpi.comresearchgate.netnih.govmdpi.com. PA has also been shown to inhibit colony formation in these cell lines researchgate.netnih.govmdpi.com.

Table 1: Key Proteins Modulated by this compound in Cell Cycle Regulation

| Protein | Effect of this compound | Associated Cellular Process |

| Cyclin D1 | Downregulated | Cell Cycle Progression |

| Skp2 | Downregulated | Cell Cycle Progression |

| p16 (CDKN2A) | Upregulated | Cell Cycle Arrest (G0/G1) |

| p21 (CDKN1A) | Upregulated | Cell Cycle Arrest (G0/G1) |

| p27 (CDKN1B) | Upregulated | Cell Cycle Arrest (G0/G1) |

| Rb (Retinoblastoma) | Upregulated | Cell Cycle Arrest (G0/G1) |

Attenuation of Cellular Migration and Invasion

This compound significantly attenuates cellular migration and invasion, processes critical for metastasis. In human cervical cancer cells, PA inhibits migration and invasion by reducing the expression of matrix metalloproteinase-2 (MMP-2) and increasing the expression of its inhibitor, tissue inhibitor of metalloproteinase-2 (TIMP-2) researchgate.netnih.govmdpi.com. This effect is linked to the suppression of ERK1/2 signaling, a pathway known to regulate MMP expression and cellular motility researchgate.netnih.govmdpi.comnih.gov. PA treatment has been shown to counteract the pro-migratory and pro-invasive effects induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) by inhibiting ERK1/2 activation and modulating MMP-2/TIMP-2 levels researchgate.netnih.govmdpi.com. Furthermore, PA has been found to inhibit the migration and invasion of human renal cancer cells by downregulating cathepsin C (CTSC) and cathepsin V (CTSV) mdpi.com. Its inhibitory effect on preosteoclast migration and fusion, mediated via calmodulin signaling, also highlights its role in attenuating cell movement acs.orgnih.govphytopurify.comnih.govtmu.edu.cn.

Table 2: Key Molecules Modulated by this compound in Cellular Migration and Invasion

| Molecule | Effect of this compound | Associated Process |

| MMP-2 | Reduced expression | Cell Invasion, Migration |

| TIMP-2 | Increased expression | Cell Invasion, Migration |

| ERK1/2 | Suppressed activation | Cell Migration, Invasion |

| Cathepsin C (CTSC) | Downregulated | Cell Migration, Invasion |

| Cathepsin V (CTSV) | Downregulated | Cell Migration, Invasion |

Table 3: Signaling Pathways Modulated by this compound

| Pathway | Effect of this compound | Key Downstream Targets/Components |

| PI3K/AKT Pathway | Inhibited | AKT phosphorylation, p38/Akt signaling |

| Calcium/Calmodulin (CaM) Signaling | Inhibited | CaMKIV-CREB, Calcineurin-NFATc1 axis, Ca2+ oscillation, NFATc1 |

| ERK1/2 Signaling | Suppressed activation | MMP-2 expression, TIMP-2 expression, Cell Migration, Invasion |

| Nuclear Receptor Signaling (CAR, PXR) | Activated | UGT1A1, MRP2, CYP3A4 expression |

| p38/Akt-c-Fos-NFATc1 Signaling | Inhibited | c-Fos, NFATc1 expression/activity |

| NF-κB Signaling (partially involved) | Inhibited | NF-κB activation |

Pre-clinical Mechanistic Insights into the Bioactivity of this compound

This article details the molecular and cellular mechanisms of action of this compound as observed in various pre-clinical experimental settings. The focus is on its impact across diverse biological pathways relevant to disease modulation.

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of (+)-Praeruptorin A

This compound is a naturally occurring compound predominantly found in the roots of specific medicinal plants.

The primary botanical source of this compound is the root of Peucedanum praeruptorum Dunn, a perennial herb belonging to the Apiaceae family. frontiersin.orgnih.gov This plant, also known as "Qianhu" in traditional Chinese medicine, is widely distributed across southern China, thriving along forest edges, roadsides, and in semi-open grassy areas at altitudes ranging from 250 to 2000 meters. frontiersin.orgnih.gov Provinces such as Zhejiang, Anhui, Jiangxi, Hubei, Hunan, Guizhou, Sichuan, and Yunnan are notable for its growth. frontiersin.org this compound is considered one of the main active components of this medicinal plant. nih.govresearchgate.net

The Peucedanum genus is chemically rich, containing a variety of coumarin (B35378) compounds. mdpi.com Specifically, it is a significant source of angular pyranocoumarins, with this compound being a prominent example. researchgate.netnih.gov Research on Peucedanum praeruptorum Dunn has led to the isolation of several other angular-type dihydropyranocoumarins, including peucedanocoumarin I, peucedanocoumarin II, and peucedanocoumarin III. nih.gov This highlights the chemodiversity within the genus and the co-occurrence of structurally related compounds. The presence of these various pyranocoumarins, such as praeruptorin B and praeruptorin E alongside this compound, underscores the complex phytochemical profile of these plants. mdpi.combiocrick.com

Advanced Isolation and Purification Techniques in Research Settings

The isolation and purification of this compound from its natural sources require sophisticated and efficient separation techniques to achieve high purity.

High-Speed Countercurrent Chromatography (HSCCC) has proven to be a successful method for the preparative isolation and purification of coumarins, including this compound, from Peucedanum praeruptorum Dunn. nih.gov This technique, which is a form of liquid-liquid partition chromatography, avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. d-nb.infotautobiotech.com In one study, a two-phase solvent system of light petroleum-ethyl acetate-methanol-water was used in a gradient elution mode to yield this compound with a purity of 99.5% in a single step. nih.gov

High-Performance Liquid Chromatography (HPLC) is another crucial tool for the purification and analysis of this compound. nih.govhplc.eu Reversed-phase HPLC is widely used for the separation of complex mixtures of natural products. hplc.eu Preparative HPLC can be employed to obtain pure compounds from crude extracts. isca.in The purity of this compound isolated by methods like HSCCC is often confirmed by analytical HPLC. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Isolation

| Technique | Principle | Advantages for this compound Isolation |

|---|---|---|

| HSCCC | Liquid-liquid partition | High sample loading capacity, no irreversible adsorption, high recovery, single-step purification possible. nih.govd-nb.info |

| HPLC | Differential partitioning between a mobile and stationary phase | High resolution and sensitivity, suitable for both analytical and preparative scale purification. nih.govhplc.eu |

This compound is a chiral molecule, meaning it exists as one of two enantiomers (non-superimposable mirror images). nih.gov Determining the enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for separating enantiomers. nih.govmdpi.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. mdpi.com For instance, semi-preparative chiral HPLC has been used to enantioseparate (±)-praeruptorin A, the racemic mixture of the compound. nih.gov This allows for the study of the individual biological activities of each enantiomer. The use of chiral columns, such as the Chiracel OJ-RH, has proven effective in the separation of various chiral compounds. mdpi.com

Biosynthetic Pathways and Regulation

Precursor Identification and Pathway Elucidation

The journey to (+)-Praeruptorin A begins with primary metabolites, which are channeled into specialized biosynthetic routes.

The phenylpropanoid pathway serves as the foundational route for the synthesis of a vast array of plant secondary metabolites, including coumarins frontiersin.orgresearchgate.net. This pathway originates from the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is then converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL), marking the entry point into the phenylpropanoid metabolism frontiersin.orgresearchgate.netnih.govfrontiersin.org. Studies in P. praeruptorum have identified genes associated with the phenylpropanoid pathway as being significantly enriched, underscoring its central role in the plant's metabolic landscape and coumarin (B35378) production nih.govfrontiersin.orgresearchgate.netresearchgate.net.

Enzymology of Biosynthesis

The conversion of precursors into this compound is orchestrated by a suite of specific enzymes, each catalyzing critical steps in the pathway.

Several enzymes are recognized as pivotal in the biosynthesis of coumarins and their derivatives:

Phenylalanine Ammonia-Lyase (PAL): This enzyme initiates the phenylpropanoid pathway by catalyzing the deamination of phenylalanine to cinnamic acid, a rate-limiting step in coumarin biosynthesis frontiersin.orgresearchgate.netnih.govfrontiersin.org.

4-Coumarate-CoA Ligase (4CL): 4CL enzymes activate hydroxycinnamic acids, such as p-coumaric acid, by ligating them to coenzyme A, forming the corresponding CoA esters. In P. praeruptorum, specific 4CL genes like Pp4CL1 have been characterized, showing activity towards p-coumaric and ferulic acids, essential substrates for coumarin formation frontiersin.orgscience.gov.

p-Coumaroyl CoA 2′-Hydroxylase (C2'H): This enzyme is critical for the cyclization step that forms the lactone ring characteristic of coumarins, such as umbelliferone (B1683723) frontiersin.orgresearchgate.netresearchgate.net.

Prenyltransferases (PT): These enzymes are responsible for attaching prenyl groups to the coumarin skeleton, a key step in the formation of furanocoumarins and pyranocoumarins. P. praeruptorum possesses multiple prenyltransferase genes (e.g., PpPT1–3) that contribute to these modifications researchgate.net.

O-Methyltransferases (OMT): Methylation reactions, catalyzed by OMTs, are often involved in the diversification of coumarin structures. Caffeic acid O-methyltransferase (COMT) and bergaptol-O-methyltransferase (BMT) are examples of OMTs implicated in coumarin biosynthesis frontiersin.orgresearchgate.netresearchgate.netresearchgate.net.

CYP450 Monooxygenases: This large family of enzymes plays crucial roles in hydroxylation and cyclization reactions, essential for forming the characteristic furan (B31954) or pyran rings found in modified coumarins. Specific CYP450 enzymes, such as those identified as psoralen (B192213) synthase and angelicin (B190584) synthase, are vital for furanocoumarin biosynthesis, while others are involved in creating tetrahydropyran (B127337) or tetrahydrofuran (B95107) scaffolds frontiersin.orgresearchgate.netresearchgate.net.

Other enzymes like chalcone (B49325) synthase (CHS), cinnamoyl CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD) are also part of the broader phenylpropanoid pathway leading to coumarin precursors researchgate.net.

The functional roles of key enzymes in coumarin biosynthesis have been elucidated through cloning and in vitro characterization. For instance, prenyltransferases and CYP450 cyclases critical for pyran and furan ring formation in P. praeruptorum have been identified and functionally verified researchgate.net. The evolutionary trajectory of these enzymes, particularly prenyltransferases, has been traced through gene duplication events (ectopic and tandem) followed by neofunctionalization within the Apiaceae family researchgate.net. Research efforts have focused on cloning candidate genes for heterologous expression to experimentally validate their proposed functions in the biosynthetic pathway researchgate.net. Studies examining the expression patterns of key enzyme genes, such as PpPAL, Pp4CL, PpC4H, PpC2'H, and PpBMT, provide insights into their contribution to coumarin accumulation researchgate.net.

Transcriptional and Environmental Regulation of Biosynthesis

The production of this compound is not only governed by enzymatic machinery but also by intricate regulatory networks that respond to internal developmental signals and external environmental cues.

Transcriptional Regulation: Transcriptional regulation plays a significant role in controlling the expression of genes involved in coumarin biosynthesis. In P. praeruptorum, MYB transcription factors (TFs) have been identified as potential regulators of coumarin synthesis nih.govresearchgate.netresearchgate.net. For example, the expression patterns of specific root MYB TFs, PpMYB3 and PpMYB103, correlate with the accumulation trends of praeruptorins A, B, and E, suggesting their positive regulatory function in the biosynthesis of these compounds researchgate.netresearchgate.net. Transcriptomic analyses have revealed that differential gene expression between developmental stages (e.g., before and after bolting) leads to the enrichment of genes within the phenylpropanoid pathway, with specific genes identified as being involved in coumarin biosynthesis nih.govfrontiersin.orgresearchgate.netresearchgate.net.

Environmental and Developmental Regulation: Developmental transitions, such as plant bolting (the transition from vegetative to reproductive growth), profoundly impact coumarin content and gene expression. Early bolting in P. praeruptorum is associated with a decrease in the accumulation of praeruptorins A, B, and E, and a general downregulation of key coumarin biosynthesis genes in roots and stems frontiersin.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Conversely, environmental factors can also modulate the pathway. For instance, treatments with methyl jasmonate (MeJA) and UV-B have been shown to induce the expression of enzymes like C2'H frontiersin.org. Furthermore, abiotic stresses such as drought, heavy metals, salinity, and extreme temperatures can activate the phenylpropanoid pathway, leading to an increased accumulation of phenolic compounds, which may indirectly influence coumarin precursors researchgate.netnih.gov. Plant hormones and other signaling molecules also play a role; for example, methyl jasmonate at low concentrations can enhance photosynthetic activity and growth, while also modulating hormone levels and antioxidant enzyme activity, thereby influencing metabolic flux researchgate.net.

Chemical Synthesis and Structural Modifications

Total Synthesis Strategies for (+)-Praeruptorin A and Analogous Pyranocoumarins

The total synthesis of natural products like pyranocoumarins is a cornerstone of organic chemistry, demanding sophisticated strategies to assemble complex molecular architectures. While direct total synthesis reports specifically for this compound are less common in the provided literature, significant advancements have been made in the total synthesis of related pyranocoumarins, which inform strategies for this compound. For instance, the total synthesis of several naturally occurring 6-prenylcoumarins and linear pyranocoumarins, such as suberosin, toddaculin, xanthyletin, and luvangetin, has been achieved rsc.org. These syntheses often involve multi-step sequences starting from readily available precursors, employing reactions like Claisen rearrangement and Wittig reactions to build the pyranocoumarin (B1669404) core rsc.org. More recently, the first asymmetric total synthesis of praeruptorin E, a related compound, was reported, highlighting the growing interest in enantioselective routes to this class of molecules sioc-journal.cn. This synthesis required five to seven steps and also led to the establishment of an eight-membered library of praeruptorin E analogs, demonstrating a dual approach of total synthesis and analog generation sioc-journal.cn.

Achieving enantiocontrol is paramount in the synthesis of chiral natural products like this compound, where specific stereochemistry dictates biological activity. Asymmetric synthesis strategies often leverage chiral catalysts or auxiliaries to direct the formation of specific stereoisomers. Organocatalysis, particularly using chiral primary amines derived from cinchona alkaloids, has emerged as a powerful tool for enantioselective transformations relevant to pyranocoumarin synthesis researchgate.netmdpi.combeilstein-journals.orgnih.gov. These catalysts facilitate reactions such as Michael additions of nucleophiles to α,β-unsaturated enones, forming new carbon-carbon bonds with high enantiocontrol researchgate.netmdpi.comdu.ac.in. For example, quinine-based primary amines and squaramides have been employed to catalyze the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones, yielding dihydropyrans with good to excellent enantioselectivities mdpi.com. The development of asymmetric synthetic routes, as seen in the total synthesis of praeruptorin E, underscores the importance of precise enantiocontrol in accessing biologically active pyranocoumarins sioc-journal.cn.

The synthesis of complex molecules like pyranocoumarins often presents significant stereochemical and regiochemical challenges. These include controlling the precise spatial arrangement of atoms (stereoselectivity) and ensuring that reactions occur at the desired positions on the molecule (regioselectivity). For instance, the synthesis of praeruptorin E highlighted challenges related to enantioselectivity, chemoselectivity, regioselectivity, and Z/E selectivity sioc-journal.cn. Strategies to overcome these hurdles often involve careful selection of catalysts, reagents, reaction conditions, and protecting groups. Organocatalytic methods, as mentioned, are designed to provide high levels of both stereo- and regioselectivity by precisely directing the reaction pathway researchgate.netmdpi.combeilstein-journals.orgnih.gov. The development of methodologies that can reliably control these aspects is crucial for the efficient and selective synthesis of this compound and its analogs.

Semi-synthetic Derivatization and Analog Generation

Semi-synthesis, which involves the chemical modification of a natural product or a readily synthesized precursor, offers a flexible route to generate novel compounds with potentially improved or altered biological activities researchgate.net. This approach is particularly valuable for complex molecules like this compound, where total synthesis can be arduous.

The design and synthesis of novel Praeruptorin analogs are driven by the goal of exploring structure-activity relationships and identifying compounds with enhanced therapeutic potential. By systematically modifying the core pyranocoumarin structure of this compound, researchers can investigate how specific structural changes influence biological interactions. For example, an eight-membered library of praeruptorin E analogs was synthesized as part of its total synthesis, providing a platform for activity testing sioc-journal.cn. Similarly, research into pyranocoumarins has focused on generating structurally diverse compounds, aiming to uncover new biological activities researchgate.netnih.gov. These efforts often involve introducing different substituents or modifying existing functional groups on the pyranocoumarin scaffold researchgate.netresearchgate.netscielo.br.

Methodologies for structural diversification are essential for creating libraries of compounds that can be screened for biological activity. Semi-synthetic approaches leverage the existing molecular framework of a natural product to introduce chemical diversity. This can involve a range of chemical transformations, such as functional group interconversions, alkylations, acylations, or the formation of new fused or spirocyclic systems researchgate.netresearchgate.netscielo.bruva.es. For pyranocoumarins, strategies might include modifying the prenyl side chain, altering substituents on the coumarin (B35378) ring, or creating hybrid molecules by linking the pyranocoumarin core to other pharmacophores researchgate.netdntb.gov.uaresearchgate.net. The development of efficient, one-pot, or multi-component reactions also contributes significantly to structural diversification, allowing for the rapid assembly of complex molecules from simpler building blocks rsc.orgresearchgate.net.

Structure Activity Relationship Sar Studies of + Praeruptorin a and Analogs

Impact of Stereochemistry on Observed Biological Activities

Stereochemistry, referring to the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. For chiral compounds like (+)-Praeruptorin A, different stereoisomers can exhibit distinct potencies, efficacies, and even entirely different biological effects numberanalytics.com. Research has indicated that the specific stereoconfiguration of Praeruptorin A is critical for its observed activities.

Studies comparing this compound with its enantiomer, (−)-Praeruptorin A, have revealed significant differences in their pharmacological profiles. Both enantiomers have demonstrated a concentration-dependent relaxation of isolated rat aortic rings contracted by KCl. However, this compound exhibits more potent activity than (−)-Praeruptorin A nih.gov. This enhanced potency is hypothesized to stem from the ability of this compound to better align with specific pharmacophores, such as those found in endothelial nitric oxide synthase (eNOS), thereby activating the NO/cGMP signaling pathway nih.gov. Furthermore, this compound has been shown to inhibit phenylephrine (B352888) (PE)-induced vasoconstriction, with its action being partially endothelium-dependent and mediated by the nitric oxide and cyclic GMP pathway nih.gov. These findings underscore the importance of the precise spatial arrangement of atoms in this compound for its vasorelaxant and cardiovascular effects.

Correlation of Specific Functional Groups with Molecular Interactions

The biological activity of this compound is intrinsically linked to its various functional groups and their specific arrangement within the molecule. The core structure of Praeruptorin A is a pyranocoumarin (B1669404), featuring a characteristic benzo[1,2-b:3,4-b']dipyran moiety nih.govcaymanchem.com. This complex fused ring system, along with attached ester and acetyl groups, defines its molecular interactions with biological targets nih.govcaymanchem.com.

SAR studies on related khellactone (B107364) derivatives suggest that the stereochemistry at the C-3' and C-4' positions is crucial for activity, with cis isomers being more favorable than trans isomers. Additionally, the acyl moiety at the C-3' position requires an appropriate molecular size for optimal interaction jst.go.jp. For compounds designed to inhibit P-glycoprotein (P-gp), the presence of phenyl groups at specific positions and the nature of ester moieties have been identified as important factors influencing activity bg.ac.rs. Metabolic studies also highlight the significance of the C-3' and C-4' positions, indicating that oxidation, hydrolysis, and acyl migration at these sites are primary metabolic pathways for praeruptorins researchgate.net. These findings imply that the ester linkages and the attached acyl groups at these positions are key determinants for both biological activity and metabolic fate.

The coumarin (B35378) scaffold itself is recognized as a privileged structure in medicinal chemistry, capable of diverse biological activities science.govsci-hub.se. The specific functional groups attached to this core, such as the esterified angeloyl group and the acetyl group at the dihydropyran ring, are critical for mediating interactions with cellular targets, potentially through hydrogen bonding, hydrophobic interactions, or π-π stacking makingmolecules.comuwo.ca.

Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, offer powerful tools to predict and understand the SAR of compounds like this compound. These approaches involve correlating structural features and physicochemical properties with observed biological activities, enabling the design of novel analogs with improved efficacy.

Molecular modeling and pharmacophore mapping have also been employed to elucidate the interactions of compounds with biological targets. By generating pharmacophore models and docking studies, researchers can identify the essential structural features and spatial arrangements required for binding to specific receptors or enzymes nih.gov. For example, strong interactions between compounds and residues in the AF-2 helix have been correlated with agonistic activity for certain nuclear receptors nih.gov. While specific QSAR models for this compound's primary activities might not be extensively detailed in all accessible literature, the principles of QSAR are widely applied to similar coumarin derivatives to predict their activity, identify critical functional groups, and guide the synthesis of novel, more potent analogs science.govresearchgate.netnih.gov. These computational strategies are invaluable for rational drug design, allowing for the exploration of chemical space and the optimization of lead compounds.

Compound List:

this compound

(−)-Praeruptorin A

Praeruptorin B

Praeruptorin C

Praeruptorin D

Praeruptorin E

khellactone

(±)-Praeruptorin A

(±)-3′-O-4′-O-bis(3,4-Dimethoxycinnamoyl)-cis-khellactone (DMDCK)

SPA70

SJB7

solomonsterol A

T0901317

A-792611

CITCO

bisphenol A

NF49

xanthotoxin

farnesiferol A

Polyphyllin VI

α-Hederin

Thymoquinone

7β-Hydroxylathyrol

Pre Clinical Pharmacological Profiling in Experimental Systems

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro models are fundamental in characterizing the metabolic stability and pathways of new chemical entities. For (+)-Praeruptorin A, these studies have focused on its interaction with key metabolic enzymes and the identification of its biotransformation products.

The metabolism of this compound (dPA), an angular-type pyranocoumarin (B1669404), has been investigated in human liver microsomes (HLMs) to determine its metabolic stability and the enzymes responsible for its clearance. nih.gov Studies indicate that the compound undergoes extensive hepatic metabolism, suggesting a significant first-pass effect. nih.gov

The primary enzyme system responsible for the hepatic elimination of many drugs is the cytochrome P450 (CYP) superfamily. Research has identified that the metabolism of this compound in human liver microsomes is mainly mediated by CYP3A4. nih.gov This particular isoenzyme plays a crucial role in the biotransformation of a vast number of xenobiotics. The involvement of CYP3A4 suggests a potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of this enzyme. nih.gov In rat models, the metabolism of the racemic mixture, dl-praeruptorin A, is primarily handled by the cytochrome P450 isozymes CYP3A1 and CYP3A2. nih.gov

| Experimental System | Primary CYP Isoenzyme(s) Involved | Reference |

|---|---|---|

| Human Liver Microsomes (HLMs) | CYP3A4 | nih.gov |

| Rat Liver Microsomes (RLMs) for dl-praeruptorin A | CYP3A1, CYP3A2 | nih.gov |

The biotransformation of this compound is complex, involving several major metabolic pathways. nih.govnih.gov In studies using both rat liver microsomes (RLMs) and human liver microsomes (HLMs), hydrolysis, oxidation, and acyl migration have been identified as the predominant routes of metabolism for praeruptorin A enantiomers. nih.gov

In the presence of an NADPH-regenerating system, this compound (dPA) was found to generate twelve distinct metabolites (D1-12) in RLMs and six metabolites (D1-3, D6, D9, and D10) in HLMs. nih.gov These metabolic transformations lead to the formation of various products. For instance, the basic hydrolysis of dPA yields (-)-cis-Khellactone (D1). nih.gov Other metabolites are formed through oxidative processes. researchgate.net The major metabolic pathways identified for (±)-praeruptorin A both in vitro and in vivo include oxidation, hydrolysis, intra-molecular acyl migration, and glucuronidation. nih.gov

| Metabolic Pathway | Description | Reference |

|---|---|---|

| Hydrolysis | Cleavage of ester bonds, a primary pathway for both enantiomers. | nih.govnih.gov |

| Oxidation | Addition of oxygen atoms, leading to hydroxylated metabolites. | nih.govnih.govresearchgate.net |

| Acyl Migration | Intra-molecular rearrangement of the acyl group. | nih.govnih.gov |

| Glucuronidation | Conjugation with glucuronic acid, a phase II metabolic reaction. | nih.gov |

In Vivo Pharmacokinetic Characterization in Animal Models (e.g., Rats)

In vivo studies, primarily in rats, have been conducted to understand the pharmacokinetic profile of praeruptorin A, including its distribution throughout the body and its rate of elimination.

Following intravenous administration of dl-praeruptorin A in rats, the compound is rapidly distributed and subsequently eliminated from the plasma. nih.gov The pharmacokinetics appear to be linear within a dose range of 5-20 mg/kg. nih.gov The mean elimination half-life (t½) was observed to be approximately one hour (57.46 to 60.87 minutes) across this dose range. nih.gov

| Dose | Mean Elimination Half-Life (t½) | Reference |

|---|---|---|

| 5 mg/kg | 57.46 min | nih.gov |

| 10 mg/kg | 60.87 min | nih.gov |

| 20 mg/kg | 59.01 min | nih.gov |

The metabolism of praeruptorin A exhibits stereoselectivity, meaning the two enantiomers, this compound (dPA) and (-)-praeruptorin A (lPA), are metabolized differently. nih.gov This chiral discrimination has been observed in both rat and human liver microsomes. nih.gov

In general, both enantiomers are eliminated more rapidly in RLMs than in HLMs. nih.gov A notable difference was observed in the absence of an NADPH-regenerating system: dPA remained unchanged, whereas lPA was metabolized into two products (L8 and L9) through a process mediated by carboxylesterase(s). nih.gov This indicates that lPA can be metabolized through pathways not available to dPA, highlighting the stereoselective nature of its disposition. nih.gov

Advanced Analytical Methodologies in Research

Molecular and Cell-Based Assays for Mechanistic Investigations

The investigation of (+)-Praeruptorin A's biological actions relies heavily on a suite of molecular and cell-based assays that allow researchers to probe gene expression, protein dynamics, signaling pathway activation, and compound screening at a large scale. These methodologies provide quantitative data and mechanistic insights crucial for understanding its therapeutic potential.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

Real-time quantitative polymerase chain reaction (RT-qPCR) is an indispensable tool for precisely measuring gene expression levels. This technique quantifies the amplification of specific DNA targets, allowing for the assessment of mRNA abundance, which directly reflects gene activity. In the context of this compound research, RT-qPCR has been employed to evaluate its impact on the expression of various genes involved in inflammatory responses, cell migration, differentiation, and metabolic pathways.

Studies have utilized RT-qPCR to demonstrate that this compound can suppress the mRNA expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in stimulated immune cells ahajournals.orgorcid.orgmdpi.comdntb.gov.ua. Furthermore, its effects on genes critical for cell invasion, like matrix metalloproteinase-2 (MMP-2) and its inhibitor TIMP-2, have been quantified, showing a reduction in MMP-2 mRNA and an increase in TIMP-2 mRNA nih.govmdpi.com. The compound has also been shown to modulate the expression of genes related to osteoclast differentiation and function, as well as genes involved in signaling pathways like that of multidrug resistance-associated protein 2 (MRP2) researcher.lifenih.gov.

Table 1: Gene Expression Modulation by this compound (Selected Findings)

| Gene Target | Cell Type/Model | Effect of this compound | Reference |

| iNOS, IL-1β, TNF-α | LPS-stimulated RAW 264.7 macrophage cells | Suppressed mRNA expression | ahajournals.orgorcid.org |

| MMP-2 | HeLa cells | Significantly reduced mRNA | nih.govmdpi.com |

| TIMP-2 | HeLa cells | Significantly elevated mRNA | nih.govmdpi.com |

| iNOS | Rat hepatocytes + IL-1β | Decreased mRNA levels | mdpi.comdntb.gov.ua |

| Tnf, Ccl20, Il1r1 | Rat hepatocytes + IL-1β | Reduced mRNA levels | mdpi.comdntb.gov.ua |

| Eotaxin | Mouse model of allergic airway disease | Inhibited mRNA expression | nih.govplos.org |

| MRP2 | HepG2 cells | Significantly induced mRNA | researcher.lifenih.gov |

Western Blotting for Protein Expression and Phosphorylation Analysis

Western blotting is a cornerstone technique for detecting and quantifying specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting them using antibodies specific to the target protein. This method is crucial for assessing not only the total protein levels but also post-translational modifications like phosphorylation, which are key indicators of signaling pathway activation.

This compound's influence on protein expression has been extensively studied. It has been shown to suppress the protein levels of pro-inflammatory markers such as iNOS, IL-1β, and TNF-α ahajournals.orgorcid.org. In the context of cancer cell invasion, Western blotting revealed that this compound reduces MMP-2 protein levels while increasing TIMP-2 protein levels in HeLa cells nih.govmdpi.com. Crucially, the compound has been observed to inhibit the phosphorylation of key signaling proteins, including ERK1/2, Akt, and p38, thereby modulating cellular responses nih.govmdpi.complos.orgnih.govoatext.comresearchgate.netnih.gov. The modulation of transcription factors like c-Fos and NFATc1, as well as signaling intermediates such as IκBα and RelA/p65, has also been investigated using Western blotting to understand the compound's impact on signaling cascades plos.orgnih.gov. Furthermore, its effect on the expression of structural proteins like nestin in cardiac tissue has been analyzed ahajournals.orgorcid.org.

Table 2: Protein Expression and Phosphorylation Changes Modulated by this compound (Selected Findings)

| Target Protein/Phosphorylation | Cell Type/Model | Effect of this compound | Reference |

| iNOS, IL-1β, TNF-α | LPS-stimulated RAW 264.7 macrophage cells | Suppressed protein expression | ahajournals.orgorcid.org |

| Nestin | Rat myocardium | Detected/Upregulated expression | ahajournals.orgorcid.org |

| MMP-2 | HeLa cells | Significantly reduced protein levels | nih.govmdpi.com |

| TIMP-2 | HeLa cells | Significantly elevated protein levels | nih.govmdpi.com |

| p-ERK1/2 | HeLa cells | Inhibited phosphorylation | nih.govmdpi.com |

| p-Akt | BMMs (Bone Marrow-Derived Macrophages) | Attenuated RANKL-induced phosphorylation | plos.orgnih.gov |

| c-Fos, NFATc1 | BMMs | Evaluated expression; inhibited expression | plos.orgnih.gov |

| IκBα degradation, p-RelA/p65 | Lung tissue (mouse model of allergic airway disease) | Inhibited degradation; inhibited phosphorylation | nih.govplos.org |

| MRP2 | HepG2 cells | Significantly induced protein expression | researcher.lifenih.gov |

| p-NF-κB p65 | Human umbilical vein endothelial cells (HUVECs) + LPS | Suppressed | oatext.com |

| STAT3, AKT, MET (total/p) | Human NSCLC cell lines | Detected; affected phosphorylation/expression | nih.gov |

| Cleaved Caspase-3, PARP | Human NSCLC cell lines | Assessed | nih.gov |

Reporter Gene Assays (e.g., Luciferase Assays)

Reporter gene assays, particularly those employing luciferase, are powerful tools for studying gene regulation and signaling pathway activation. In these assays, the gene of interest's promoter is fused to a reporter gene (like luciferase), whose expression can be easily measured. Changes in reporter gene activity directly reflect the transcriptional activity influenced by the compound under investigation.

This compound has been examined using luciferase assays to probe specific signaling pathways. For instance, its impact on the transcriptional activity of NFATc1, a key regulator in osteoclast differentiation, has been assessed, revealing significant inhibition of RANKL-induced NFATc1 activity mdpi.comnih.govrsc.org. In other studies, luciferase assays have been used to evaluate the compound's effects on pathways involving SREBP (sterol regulatory element-binding protein), and to confirm the targeted regulation between microRNAs and their downstream genes, such as miR-424 and ERK1. These assays provide direct evidence of how this compound influences gene transcription mediated by specific regulatory elements or pathways.

Table 3: Reporter Gene Assay Findings for this compound

| Reporter Gene Target | Assay Type | Cell Type/Model | Effect of this compound | Reference |

| NFATc1 | Luciferase Assay | HEK293T cells transfected with RANK plasmid and NFATc1 reporter | Significantly inhibited RANKL-induced transcriptional activity | rsc.org |

| SREBP | SRE-Luciferase Assay | HL-7702/SRE-Luc cells | Powerfully decreased SRE-luciferase activity in a dose-dependent manner | |

| MMP-2/-9 promoters | Luciferase Assay | HeLa cells | Confirmed inhibitory effect on TPA-induced transcriptional activity | researchgate.net |

| miR-424/ERK1 | Dual-Luciferase Assay | HEK293T cells | Confirmed targeted regulation relationship; reduced luciferase activity of pMIR-ERK1-WT |

High-Throughput Screening (HTS) Platforms (e.g., ferrous ion probes)

High-throughput screening (HTS) platforms enable the rapid assessment of large libraries of compounds for specific biological activities. This approach is vital for identifying novel therapeutic agents or understanding complex biological processes. In the context of this compound, HTS has been instrumental in discovering its protective effects against doxorubicin-induced cardiomyopathy.

A notable application of HTS involved the use of ferrous ion probes to screen for compounds that could inhibit ferroptosis, a form of regulated cell death associated with iron overload, which contributes to doxorubicin-induced cardiac toxicity ahajournals.orgorcid.orgdntb.gov.uarsc.org. This screening identified this compound as a compound that reduces intracellular iron levels (Fe2+), inhibits ferroptosis, and attenuates cardiac dysfunction rsc.org. The study demonstrated the feasibility of using Fe2+ concentration as a high-throughput screening index for identifying potential treatments for this condition rsc.org. HTS platforms, including those utilizing induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and larval zebrafish, are also employed to screen for cardiotoxicities of various therapeutics and potential cardioprotective agents ahajournals.org.

Translational Research and Drug Discovery Implications Pre Clinical Focus

Identification and Validation of Molecular Targets in Pre-clinical Discovery

The therapeutic potential of (+)-Praeruptorin A is underpinned by its interactions with a range of molecular targets and signaling pathways crucial in disease pathogenesis. Pre-clinical studies have identified its ability to modulate key pathways involved in inflammation, cell proliferation, and survival.

Anti-inflammatory Mechanisms: this compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. It has been shown to suppress the production of cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as enzymes like prostaglandin-endoperoxide synthase 2 (PTGS2) ontosight.ainih.govnih.govchemfaces.com. A central mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory responses nih.govchemfaces.com. Furthermore, this compound modulates mitogen-activated protein kinase (MAPK) pathways, including p38 and extracellular signal-regulated kinase (ERK1/2), which are critical in cellular inflammatory signaling researchgate.netresearchgate.netchemfaces.comresearchgate.net.

Anticancer Activity: In the context of cancer, this compound has demonstrated efficacy in inhibiting cell proliferation, migration, and invasion across various cancer cell lines, including cervical, breast, lung, and colon cancers ontosight.airesearchgate.netresearchgate.netresearchgate.netcellphysiolbiochem.comnih.gov. It induces cell cycle arrest and apoptosis, mediated by the modulation of proteins such as Rb, p16, p21, p27, and Skp2, while downregulating cyclin D1 researchgate.net. Mechanistically, it impacts pathways like MAPK, apoptosis, and TNF signaling, and has been observed to reduce matrix metalloproteinase-2 (MMP-2) expression while increasing tissue inhibitor of metalloproteinase-2 (TIMP-2) researchgate.netresearchgate.net.

Cardiovascular and Osteoclastogenic Actions: this compound also influences cardiovascular health by acting as a calcium channel blocker, leading to vasorelaxant effects and potentially mediating anti-arrhythmic actions through Ca2+ modulation nih.govscielo.brscielo.br. Its role in bone metabolism is highlighted by its anti-osteoclastogenic activity, where it inhibits osteoclast formation and bone resorption by targeting the calmodulin and NFATc1 pathways, as well as p38 and Akt signaling researchgate.netchemfaces.com.

Table 1: Identified Molecular Targets and Pathways of this compound

| Target/Pathway | Associated Biological Activity | Reference(s) |

| NF-κB Pathway | Anti-inflammatory | nih.govchemfaces.com |

| ERK1/2, p38 MAPK | Anti-inflammatory, Anticancer (migration/invasion) | researchgate.netresearchgate.netchemfaces.comresearchgate.net |

| IL-1β, TNF-α, PTGS2, HMOX1 | Anti-inflammatory | ontosight.ainih.govchemfaces.com |

| Ca2+ Channels | Vasorelaxant, Anti-arrhythmic | nih.govscielo.brscielo.br |

| Calmodulin | Anti-osteoclastogenic | researchgate.netchemfaces.com |

| NFATc1 | Anti-osteoclastogenic (via Ca2+/calmodulin signaling) | researchgate.netchemfaces.com |

| MMP-2, TIMP-2 | Anticancer (inhibition of invasion/migration) | researchgate.net |

| Rb, p16, p21, p27, Skp2, Cyclin D1 | Anticancer (cell cycle arrest) | researchgate.net |

| NMDA Receptors (GluN2B) | Neuroprotective | nih.govchemfaces.com |

| Platelet-Activating Factor (PAF) | Anti-platelet aggregation | nih.govresearchgate.netjst.go.jp |

| UGT1A1 | Modulation of drug metabolism (potential role in drug interactions) | chemfaces.com |

| DMT1, Ferroptosis | Attenuation of doxorubicin-induced cardiomyopathy | researchgate.net |

Lead Compound Optimization Strategies

As a natural product with demonstrated biological activity, this compound serves as a promising starting point for medicinal chemistry efforts aimed at developing novel therapeutics. The process of lead optimization involves refining the chemical structure of a lead compound to enhance its efficacy, selectivity, pharmacokinetic properties, and safety profile patsnap.comdanaher.combiobide.comnumberanalytics.comopenaccessjournals.comnih.gov.

Research has explored the modification of this compound's structure to identify new compounds with improved or altered biological activities nih.gov. For instance, semi-synthesis studies have yielded numerous derivatives, some of which exhibit calcium antagonist activity, although often with reduced potency compared to the parent compound nih.gov. General strategies for optimizing natural product leads like this compound include:

Structure-Activity Relationship (SAR) Studies: Understanding how specific structural features of this compound contribute to its biological activity is crucial. SAR studies guide modifications to enhance target binding affinity and selectivity patsnap.comnih.gov.

Chemical Modifications: This involves altering functional groups, performing isosteric replacements, or modifying ring systems to improve potency, selectivity, metabolic stability, and solubility patsnap.comdanaher.comnih.govnih.gov.

Pharmacokinetic Optimization: Strategies focus on improving absorption, distribution, metabolism, and excretion (ADME) properties, potentially through prodrug development or chemical modifications to resist metabolic degradation researchgate.netpatsnap.comdanaher.comnih.gov.

Computational Approaches: Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations are employed to predict interactions and guide rational design for optimization patsnap.comnumberanalytics.com.

Role of this compound in Natural Product-Based Drug Development Platforms

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse molecules with unique pharmacological profiles scirp.orgnih.govmdpi.com. This compound exemplifies this, originating from Peucedanum praeruptorum, a plant utilized in traditional medicine for various ailments cymitquimica.comontosight.aiselleck.co.jpnih.govresearchgate.netresearchgate.netscielo.brscielo.brscirp.orgnih.govmdpi.com.

Applications in Pre-clinical Drug Discovery Pipelines

The pre-clinical phase of drug discovery is critical for evaluating the safety and efficacy of potential drug candidates before human testing delta4.aidanaher.comcrownbio.comresearchgate.net. This compound's well-defined biological activities and identified molecular targets make it suitable for various applications within these pipelines.

Tool Compound: Due to its specific inhibitory effects on pathways like NF-κB and ERK1/2, this compound can be utilized as a tool compound in pre-clinical research to investigate the roles of these pathways in disease models.

Lead Compound for Therapeutic Areas: Its demonstrated efficacy in pre-clinical models for inflammation, cancer, cardiovascular diseases, and bone disorders positions it as a lead compound for developing therapeutics in these areas. For example, its anti-inflammatory properties could be leveraged for conditions like inflammatory bowel disease or arthritis, while its anticancer effects warrant further exploration in oncology drug discovery.

Scaffold for Analogue Development: The chemical structure of this compound can serve as a scaffold for synthesizing novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles, thereby expanding its therapeutic utility nih.gov.

Biomarker Identification: Understanding the molecular targets and pathways affected by this compound can aid in identifying potential biomarkers for drug response or disease progression in pre-clinical studies.

The integration of advanced technologies such as machine learning and bioinformatics is increasingly accelerating pre-clinical drug discovery. These tools can aid in identifying novel targets, elucidating mechanisms of action, and optimizing chemical properties of compounds like this compound, ultimately streamlining the journey from initial discovery to potential therapeutic application numberanalytics.comresearchgate.net.

Future Research Directions and Emerging Paradigms

Elucidation of Remaining Mechanistic Complexities in Biological Systems

Despite established findings, the complete mechanistic understanding of (+)-Praeruptorin A's actions in various biological systems warrants further exploration. Studies have indicated its ability to inhibit key signaling pathways involved in osteoclastogenesis, such as the p38/Akt-c-Fos-NFATc1 axis, and its influence on PLCγ-independent Ca2+ oscillations phytopurify.comnih.gov. Furthermore, its potential to target calmodulin and modulate associated signaling cascades (Ca2+/calmodulin-CaMKIV-CREB and Ca2+/calmodulin-calcineurin) in the context of bone resorption is an area ripe for detailed mechanistic dissection phytopurify.comchemfaces.com. Similarly, its vasodilatory effects are attributed to nitric oxide (NO) synthesis catalyzed by endothelial nitric oxide synthase (eNOS), but the precise molecular interactions and downstream effects require more granular investigation nih.govchemfaces.com. Future research should aim to map out the complete downstream signaling cascades, identify specific protein-protein interactions, and clarify the precise molecular targets that mediate its diverse pharmacological effects, including its anti-inflammatory, anti-osteoclastogenic, and vasodilatory activities.

Exploration of Novel Biological Activities in Advanced Pre-clinical Models (e.g., in silico, organ-on-a-chip)

The exploration of novel biological activities for this compound can be significantly advanced through the application of cutting-edge pre-clinical models. In silico studies have already provided insights into its binding potential with targets like calmodulin phytopurify.comchemfaces.com, suggesting its suitability for computational drug discovery approaches. Further in silico screening against a broader array of biological targets could uncover previously unrecognized activities. Moreover, the development and application of organ-on-a-chip technologies offer a more physiologically relevant platform for evaluating the compound's efficacy and mechanisms of action compared to traditional cell cultures. These microfluidic devices can mimic the complex microenvironment of specific organs, allowing for the study of this compound's effects on cellular interactions, tissue-specific responses, and even early signs of toxicity in a more integrated manner. Such advanced models can accelerate the identification of new therapeutic applications, for instance, in cardiovascular diseases or inflammatory conditions, by providing more predictive preclinical data.

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics, Proteomics) for Holistic Understanding

A holistic understanding of this compound's impact on biological systems can be achieved through the integration of multi-omics approaches. Transcriptomic studies can reveal how the compound alters gene expression patterns in response to its application, providing insights into the molecular pathways it modulates nih.govfrontiersin.orgnih.gov. For example, transcriptomic analysis of Peucedanum praeruptorum has identified genes involved in coumarin (B35378) biosynthesis and regulation, highlighting potential targets for metabolic engineering nih.govfrontiersin.org. Metabolomic studies can map the changes in endogenous metabolites induced by this compound, offering a broader view of its metabolic footprint and potential drug-drug interactions hmdb.canih.govnih.gov. Proteomics can further elucidate its effects by identifying changes in protein abundance and post-translational modifications, thereby revealing direct molecular targets and downstream effects nih.govyoutube.com. Combining these datasets can provide a comprehensive systems-level view of how this compound interacts with biological machinery, aiding in the discovery of new therapeutic targets and predictive biomarkers.

Development of Advanced Synthetic Biology Approaches for Sustainable Production

Given its origin from a medicinal plant, the development of advanced synthetic biology approaches for the sustainable production of this compound is a critical future direction. While isolation from Peucedanum praeruptorum remains the primary source, this method can be limited by plant availability, variability, and environmental factors nih.govfrontiersin.org. Research into the biosynthesis pathway of coumarins in P. praeruptorum has identified key enzymes and genes involved in the phenylpropanoid pathway that could be leveraged for biotechnological production nih.govfrontiersin.orgnih.govnih.gov. Engineering microbial hosts or plant cell cultures to express these biosynthetic genes could lead to more efficient, scalable, and environmentally sustainable production of this compound. Exploring total synthesis routes, while challenging for complex natural products, could also offer an alternative avenue for consistent supply and the creation of analogs with improved properties.

Innovative Analytical Techniques for in situ and Real-time Monitoring in Research

To accurately track and quantify this compound within complex biological matrices during research, innovative analytical techniques are essential. While established methods like HPLC and LC-MS/MS are effective for pharmacokinetic studies and metabolite profiling nih.govresearchgate.netum.edu.mofrontiersin.orgresearchgate.net, there is a growing need for techniques that allow for in situ and real-time monitoring. Developing advanced imaging mass spectrometry or fluorescent probe-based methods could enable visualization of the compound's distribution and concentration within living cells or tissues during experimental procedures. Such techniques would provide dynamic insights into its uptake, distribution, metabolism, and excretion (ADME) profiles, complementing existing static analyses. Furthermore, the refinement of chiral separation techniques is crucial for distinguishing the distinct biological activities of enantiomers, ensuring accurate interpretation of experimental results researchgate.netbiocrick.com.

Q & A

Q. What validated HPLC methods are recommended for isolating (+)-Praeruptorin A from Peucedanum praeruptorum?

this compound is commonly isolated using reverse-phase HPLC with a C18 column. Mobile phases often include methanol-water or acetonitrile-water gradients, with UV detection at 254–300 nm. Validation parameters (linearity, precision, recovery) should adhere to pharmacopeial standards, as demonstrated in studies analyzing similar coumarin derivatives .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT, COSY, HMBC) to confirm the angular pyranocoumarin skeleton and ester substituents.

- Mass spectrometry (HR-MS) for molecular formula verification (C₂₁H₂₂O₇, MW 386.4).

- X-ray crystallography to resolve stereochemical configurations, particularly the cis-fused dihydropyran ring .

Q. What are the primary pharmacological activities of this compound?

this compound exhibits:

- Anti-inflammatory effects : Inhibition of NF-κB signaling and downstream cytokines.

- Anti-osteoclastogenic activity : Suppression of RANKL-induced osteoclast differentiation via p38/Akt-c-Fos-NFATc1 pathways.

- Lipid metabolism regulation : Modulation of SREBP pathways, though this is more prominently studied in its analog, Praeruptorin B .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

Discrepancies in metabolic studies (e.g., ester bond stability, active metabolites) require:

- Isotopic labeling (e.g., ¹⁴C tracing) to track degradation products in vivo.

- Enzyme inhibition assays to identify interactions with carboxylesterases (CES1/2), which hydrolyze ester-containing compounds.

- Pharmacokinetic profiling using LC-MS/MS to distinguish parent compounds from metabolites .

Q. What molecular pathways underlie this compound’s anti-inflammatory effects?

The compound inhibits NF-κB nuclear translocation by blocking IκBα phosphorylation, reducing pro-inflammatory cytokines (TNF-α, IL-6). Concurrently, it suppresses Ca²⁺/calmodulin-dependent CaMKIV, attenuating CREB/NFATc1 signaling in immune cells .

Q. What formulation strategies improve this compound’s bioavailability in vivo?

Challenges include poor aqueous solubility and ester bond hydrolysis. Strategies involve:

- Nanoencapsulation : Lipid nanoparticles or liposomes to enhance stability and cellular uptake.

- Prodrug design : Modifying ester groups to resist premature hydrolysis.

- Co-administration with CES inhibitors to prolong systemic exposure .

Q. How does this compound influence drug-metabolizing enzymes, and what are the implications for co-administered therapies?

It inhibits CES1/2 enzymes, potentially altering the pharmacokinetics of co-administered drugs metabolized by these enzymes (e.g., clopidogrel). Researchers should:

- Conduct enzyme activity assays (fluorometric or colorimetric substrates) to quantify inhibition.

- Use clinical CYP/CES phenotyping to assess herb-drug interaction risks .

Q. What experimental design considerations are critical for in vivo studies of this compound on metabolic syndromes?

Key factors include:

- Animal models : High-fat diet (HFD)-induced obese mice with endpoints like serum TC/TG, insulin tolerance tests.

- Dosage optimization : Range-finding studies to balance efficacy and toxicity (e.g., 10–50 mg/kg/day).

- Tissue-specific analysis : Liver histopathology, adipose tissue gene expression (SREBP-1c, FASN) .

Q. What in vitro models demonstrate this compound’s inhibitory effects on osteoclastogenesis?

RANKL-stimulated RAW 264.7 cells are widely used. Parameters include:

- TRAP staining for osteoclast quantification.

- qPCR/Western blot for c-Fos, NFATc1, and OSCAR expression.

- Calcium oscillation assays to evaluate PLCγ-independent signaling .

Methodological Guidance

Q. How should dose-response relationships in this compound studies be statistically analyzed?

Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) for IC₅₀ determination. For multi-group comparisons, apply ANOVA with post-hoc tests (Tukey’s HSD). Ensure power analysis to justify sample sizes .

Q. What criteria ensure rigor in designing mechanistic studies on this compound?

Follow FINER criteria:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.